![molecular formula C10H13ClO2 B14454151 2-(2-Chloroprop-2-enyl)-2-methylcyclohexane-1,3-dione CAS No. 73336-27-3](/img/structure/B14454151.png)
2-(2-Chloroprop-2-enyl)-2-methylcyclohexane-1,3-dione
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Overview
Description
2-(2-Chloroprop-2-enyl)-2-methylcyclohexane-1,3-dione is an organic compound with a unique structure that includes a cyclohexane ring substituted with a chloropropenyl group and two keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroprop-2-enyl)-2-methylcyclohexane-1,3-dione can be achieved through several methods. One common approach involves the reaction of 2,3-dichloropropene with a suitable cyclohexane derivative under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the cyclohexane derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroprop-2-enyl)-2-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohols.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the chloropropenyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(2-Chloroprop-2-enyl)-2-methylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Chloroprop-2-enyl)-2-methylcyclohexane-1,3-dione exerts its effects involves interactions with various molecular targets. The chloropropenyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The keto groups can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloroprop-2-enyl ketones: These compounds share the chloropropenyl group but differ in the rest of the structure.
Cyclohexane-1,3-diones: These compounds have similar keto groups but lack the chloropropenyl substitution.
Uniqueness
2-(2-Chloroprop-2-enyl)-2-methylcyclohexane-1,3-dione is unique due to the combination of the chloropropenyl group and the cyclohexane-1,3-dione structure.
Properties
CAS No. |
73336-27-3 |
---|---|
Molecular Formula |
C10H13ClO2 |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
2-(2-chloroprop-2-enyl)-2-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H13ClO2/c1-7(11)6-10(2)8(12)4-3-5-9(10)13/h1,3-6H2,2H3 |
InChI Key |
OSOBUEIHKNFRFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CCCC1=O)CC(=C)Cl |
Origin of Product |
United States |
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